molecular formula C16H12BrClN2O2 B8379626 6-bromo-3-(1-(4-chlorophenyl)-2-nitroethyl)-1H-indole

6-bromo-3-(1-(4-chlorophenyl)-2-nitroethyl)-1H-indole

Cat. No.: B8379626
M. Wt: 379.63 g/mol
InChI Key: CXFFTJBOCRMJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-(1-(4-chlorophenyl)-2-nitroethyl)-1H-indole is a useful research compound. Its molecular formula is C16H12BrClN2O2 and its molecular weight is 379.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12BrClN2O2

Molecular Weight

379.63 g/mol

IUPAC Name

6-bromo-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole

InChI

InChI=1S/C16H12BrClN2O2/c17-11-3-6-13-14(8-19-16(13)7-11)15(9-20(21)22)10-1-4-12(18)5-2-10/h1-8,15,19H,9H2

InChI Key

CXFFTJBOCRMJBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C[N+](=O)[O-])C2=CNC3=C2C=CC(=C3)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-((1E)-2-Nitrovinyl)-4-chlorobenzene (0.206 g, 1.12 mmol) was added to a solution of 6-bromoindole (0.200 g, 1.02 mmol) in methanol (5 mL), followed by the addition of sufamic acid (39.6 mg, 0.40 mmol). The mixture was stirred at 80° C. for 16 hours. The mixture was concentrated then diluted with EtOAc (15 mL) and washed with H2O (15 mL). The organic layer was dried (Na2SO4), filtered and concentrated. The crude product was purified by silica gel chromatography, eluting with EtOAc/hexane (0-50%) to give 6-bromo-3-(1-(4-chlorophenyl)-2-nitroethyl)-1H-indole (0.175 g, 45.2%). 1H NMR (CDCl3, 400 MHz) δ 8.12 (s, 1H), 7.51 (s, 1H), 7.28 (d, J=8.5 Hz, 2H), 7.25-7.20 (m, 3H), 7.17 (d, J=8.5 Hz, 1H), 7.15 (s, 1H), 5.12 (t, 1H), 5.01 (q, 1H), 4.88 (q, 1H).
Quantity
0.206 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
39.6 mg
Type
reactant
Reaction Step Two

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